molecular formula C10H14BrNO2 B8662953 4-[1-(5-Bromofuran-2-yl)ethyl]morpholine CAS No. 860344-05-4

4-[1-(5-Bromofuran-2-yl)ethyl]morpholine

Cat. No.: B8662953
CAS No.: 860344-05-4
M. Wt: 260.13 g/mol
InChI Key: RRZWGGYPSGGXAP-UHFFFAOYSA-N
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Description

4-[1-(5-Bromofuran-2-yl)ethyl]morpholine is a morpholine derivative featuring a 5-bromo-substituted furan ring attached via an ethyl linker to the morpholine nitrogen. This compound is of interest in medicinal chemistry and materials science due to the combined electronic effects of bromine (electron-withdrawing) and the oxygen-rich heterocycles.

Properties

CAS No.

860344-05-4

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

4-[1-(5-bromofuran-2-yl)ethyl]morpholine

InChI

InChI=1S/C10H14BrNO2/c1-8(9-2-3-10(11)14-9)12-4-6-13-7-5-12/h2-3,8H,4-7H2,1H3

InChI Key

RRZWGGYPSGGXAP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)Br)N2CCOCC2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes : Analogous to , the target compound may be synthesized via nucleophilic substitution of morpholine with a bromofuran-ethyl halide, followed by chromatography .
  • Electronic Effects : Bromine on furan (electron-rich) may direct electrophilic substitutions to specific positions, unlike bromine on triazole (electron-deficient) or benzene .
  • Biological Relevance : Compounds with sulfonyl groups () often exhibit higher protein binding affinity, whereas furan derivatives may interact with lipid membranes due to hydrophobicity.

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